molecular formula C22H25NO6 B085370 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione CAS No. 13061-83-1

3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione

Cat. No. B085370
CAS RN: 13061-83-1
M. Wt: 399.4 g/mol
InChI Key: PYHIANRYLAEITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione, also known as TMB-8, is a chemical compound that has been widely used in scientific research due to its ability to block intracellular calcium release. TMB-8 is a potent inhibitor of inositol 1,4,5-trisphosphate (IP3)-mediated calcium release from intracellular stores.

Mechanism Of Action

3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione acts as a potent inhibitor of IP3-mediated calcium release from intracellular stores. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione blocks the binding of IP3 to its receptor on the endoplasmic reticulum (ER) membrane, preventing the release of calcium from the ER into the cytosol. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione does not affect the release of calcium from extracellular sources or the release of calcium from the ER through other mechanisms.

Biochemical And Physiological Effects

3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been shown to have a wide range of biochemical and physiological effects. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione inhibits the release of calcium from intracellular stores, which can affect various cellular processes. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been shown to inhibit insulin secretion, cell proliferation, and apoptosis. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has also been shown to modulate the activity of ion channels and the release of neurotransmitters.

Advantages And Limitations For Lab Experiments

3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione is a potent and specific inhibitor of IP3-mediated calcium release from intracellular stores. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been extensively used in scientific research due to its ability to block intracellular calcium release. However, 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has some limitations for lab experiments. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione is not selective for IP3-mediated calcium release and can also inhibit other calcium release mechanisms. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione can also have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are several possible future directions for research on 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione. One possible direction is to investigate the role of calcium signaling in the regulation of ion channels and synaptic transmission. Another direction is to explore the potential therapeutic applications of 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione in the treatment of diseases such as diabetes and cancer. Additionally, further studies are needed to investigate the selectivity and specificity of 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione for IP3-mediated calcium release and to develop more potent and selective inhibitors of intracellular calcium release.

Synthesis Methods

3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione can be synthesized using a multi-step process. The synthesis of 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione involves the reaction of 2-(4-methoxyphenyl) ethylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydride and methyl iodide to obtain the final product.

Scientific Research Applications

3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been widely used in scientific research to study the role of intracellular calcium release in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been used to investigate the role of calcium signaling in the regulation of insulin secretion, cell proliferation, and apoptosis. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has also been used to study the role of calcium signaling in the regulation of ion channels and the modulation of synaptic transmission.

properties

CAS RN

13061-83-1

Product Name

3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione

InChI

InChI=1S/C22H25NO6/c1-23-9-8-13-10-18(27-3)19(28-4)11-15(13)21(25)20(24)14-6-7-17(26-2)22(29-5)16(14)12-23/h6-7,10-11H,8-9,12H2,1-5H3

InChI Key

PYHIANRYLAEITJ-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C=C2C(=O)C(=O)C3=C(C1)C(=C(C=C3)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(=O)C(=O)C3=C(C1)C(=C(C=C3)OC)OC)OC)OC

Origin of Product

United States

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